5-(Diisobutylamino)amylamine

Description

The Pervasive Role of Amine Functionalities in Contemporary Organic Synthesis

Amines, a class of organic compounds derived from ammonia (B1221849), are fundamental to modern organic synthesis. solubilityofthings.comteachy.app Their defining feature is a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity, making them highly versatile reactants. purkh.com This reactivity is central to their role as key intermediates in the synthesis of a vast array of chemical products, from pharmaceuticals and agrochemicals to dyes and polymers. purkh.comijrpr.com

The amine functional group can be classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N), based on the number of hydrogen atoms on the ammonia molecule that are replaced by organic substituents. solubilityofthings.comyoutube.com This classification is crucial as it influences the steric and electronic properties of the amine, and thus its reactivity and role in synthesis. solubilityofthings.com For instance, primary and secondary amines can form hydrogen bonds, which affects their physical properties like boiling point and solubility, whereas tertiary amines cannot. teachy.appyoutube.com

In organic synthesis, amines participate in a wide range of transformations. They readily react with carbonyl compounds to form imines and enamines, which are crucial intermediates for constructing complex molecular architectures. solubilityofthings.com Their nucleophilic character allows them to participate in substitution and addition reactions, such as the formation of amides from carboxylic acids or their derivatives, a fundamental linkage in many biologically active molecules and polymers like nylon. solubilityofthings.commolport.com Furthermore, the oxidation of amines can lead to the formation of other functional groups, such as nitro compounds, expanding their synthetic utility. teachy.appscispace.com The indispensable nature of amines is evident in their application across numerous industries, including the production of medicines, pesticides, and materials. purkh.comijrpr.com

Strategic Importance of Substituted Amines as Complex Chemical Building Blocks

Substituted amines are not merely simple reagents but are strategically vital as building blocks for the assembly of complex molecules. solubilityofthings.comijrpr.com Their value lies in their functional diversity and the ability to introduce nitrogen into a molecular framework, a common feature in natural products, pharmaceuticals, and advanced materials. ijrpr.com Chemists utilize substituted amines to construct intricate molecular structures with specific biological or material properties. solubilityofthings.com

The strategic application of amines as building blocks is particularly prominent in medicinal chemistry. ijrpr.com A vast number of therapeutic agents, including antidepressants, antibiotics, and anticancer drugs, incorporate amine functionalities, which are often crucial for their biological activity. solubilityofthings.comijrpr.com The ability to synthesize a wide variety of substituted amines allows for the fine-tuning of a drug molecule's properties, such as its ability to interact with biological targets.

In materials science, substituted amines are integral to the synthesis of polymers, catalysts, and functional materials. ijrpr.com For example, they are key components in the production of polyurethanes and nylons. purkh.com The unique electronic and optical properties of certain amines make them suitable for applications in organic electronics and photovoltaics. ijrpr.com The development of novel synthetic methodologies continues to expand the utility of substituted amines, enabling the creation of increasingly complex and functionalized molecules for a wide range of applications. ijrpr.comrsc.org The use of α-CF3-substituted saturated bicyclic amines and cyclobutane-derived diamines as building blocks in medicinal chemistry highlights the ongoing innovation in creating structurally unique and valuable amine derivatives. researchgate.netresearchgate.net

Contextualizing 5-(Diisobutylamino)amylamine within the Domain of Advanced Tertiary Amine Chemistry

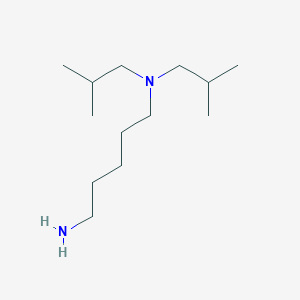

5-(Diisobutylamino)amylamine is a diamine that features both a primary amine and a tertiary amine functional group. Its structure consists of a five-carbon (amyl) chain, with a primary amine at one end and a diisobutyl-substituted tertiary amine at the other. This dual functionality places it within the interesting class of polyamines and specifically highlights the role of the tertiary amine group in advanced chemical applications.

Tertiary amines, characterized by a nitrogen atom bonded to three organic groups, possess unique properties that distinguish them from primary and secondary amines. youtube.com The absence of an N-H bond means they cannot act as hydrogen bond donors, which influences their physical properties. youtube.com While their nucleophilicity can be sterically hindered compared to secondary amines, they are still effective bases and nucleophiles. masterorganicchemistry.com In advanced synthesis, the bulky substituents on tertiary amines can be exploited to direct the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. rsc.orgnih.gov The α-tertiary amine motif, for instance, has been shown to direct highly selective C-H activation reactions, demonstrating the sophisticated control that can be achieved using these building blocks. rsc.orgnih.gov

Below is a table detailing the known chemical properties of 5-(Diisobutylamino)amylamine.

| Property | Value | Source |

| Molecular Formula | C₁₃H₃₀N₂ | chemicalbook.com |

| Molecular Weight | 214.39 g/mol | chemicalbook.com |

| Appearance | Off-white to light yellow powder | lookchem.com |

| CAS Number | 209803-39-4 | chemicalbook.com |

| MDL Number | MFCD00048343 | chemicalbook.com |

The study and application of complex diamines like 5-(Diisobutylamino)amylamine are indicative of the broader trends in advanced amine chemistry, where the goal is to synthesize molecules with precise architectures and functionalities for specific, high-value applications such as pharmaceutical intermediates. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

N',N'-bis(2-methylpropyl)pentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N2/c1-12(2)10-15(11-13(3)4)9-7-5-6-8-14/h12-13H,5-11,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOCHSZLPLWNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCCCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395540 | |

| Record name | 5-(Diisobutylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209803-39-4 | |

| Record name | N1,N1-Bis(2-methylpropyl)-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Diisobutylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 5 Diisobutylamino Amylamine and Analogous Amine Architectures

Evolution and Application of Classical and Modern Approaches in Tertiary Amine Synthesis

Classical methods for tertiary amine synthesis have been refined over decades, while modern adaptations continue to enhance their efficiency, scope, and environmental compatibility. These foundational techniques remain highly relevant in both academic and industrial settings.

Reductive Amination: Innovations and Challenges for Amine Construction

Reductive amination is a widely utilized and robust method for forming C-N bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org The process typically involves the reaction of a ketone or aldehyde with a secondary amine to form an iminium ion, which is then reduced in situ to the tertiary amine.

Innovations in this field have focused on the development of milder and more selective reducing agents. While sodium borohydride can be used, it can also reduce the starting carbonyl compound. mdpi.com More chemoselective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate over the carbonyl starting material. mdpi.com Modern approaches also favor one-pot catalytic procedures, which are more atom-economical and generate less waste. wikipedia.org These direct reductive amination reactions combine the carbonyl compound, amine, and a reducing agent with a catalyst in a single step. wikipedia.org

Despite its utility, reductive amination faces challenges. The initial condensation to form the iminium ion can be slow, especially with sterically hindered ketones and amines. nih.govnih.gov Furthermore, controlling selectivity and preventing side reactions, such as over-alkylation, remains a key consideration. wikipedia.org Recent research has explored Brønsted acid and metal-free catalysis to promote these reactions under milder conditions, expanding the substrate scope and functional group tolerance. rsc.orgresearchgate.net

Nucleophilic Substitution Reactions with Complex Amine Precursors

Nucleophilic substitution, particularly the reaction between an alkyl halide and an amine, is a fundamental method for C-N bond formation. libretexts.org The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to displace the halide and form a new C-N bond. chemguide.co.uk

A significant challenge in using this method for synthesizing tertiary amines from primary amines is the lack of selectivity, often leading to multiple substitutions. savemyexams.comchemistrystudent.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk This "runaway reaction" results in a mixture of products that can be difficult to separate. masterorganicchemistry.com To favor the formation of a specific amine, a large excess of the starting amine can be used, although this is not atom-economical. savemyexams.com

For the synthesis of a specific tertiary amine like 5-(diisobutylamino)amylamine, a more controlled approach would involve the reaction of a secondary amine (diisobutylamine) with a suitable alkyl halide precursor (e.g., 1-bromo-5-aminopentane, appropriately protected). The increased steric hindrance of the secondary amine can help temper the rate of further alkylation. masterorganicchemistry.com

Strategic Alkylation and Multi-Component Approaches to Substituted Amines

To overcome the limitations of classical alkylation with alkyl halides, strategic alternatives have been developed. One prominent strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.gov This approach uses alcohols as alkylating agents, which are generally less toxic and more environmentally benign than alkyl halides. rsc.org A metal catalyst, often based on palladium, ruthenium, or manganese, temporarily oxidizes the alcohol to an aldehyde in situ. nih.govorganic-chemistry.org This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the resulting imine, regenerating the catalyst and forming the alkylated amine with water as the only byproduct. nih.govrsc.org

Multi-component reactions (MCRs) offer another sophisticated route to complex amines by combining three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.gov The Mannich and Petasis reactions are classic examples of MCRs used for amine synthesis. wikipedia.org More recently, a visible-light-facilitated carbonyl alkylative amination (CAA) has been developed as a "higher-order" variant of reductive amination. nih.gov A zinc-mediated version of this reaction allows for the combination of an amine, a carbonyl compound, and an alkyl donor (such as a carboxylic acid derivative) to construct α-branched tertiary amines that are challenging to access via traditional methods. nih.gov

Cutting-Edge Catalytic Strategies for Amine Construction

Modern synthetic chemistry increasingly relies on catalysis to achieve high efficiency and selectivity in amine synthesis. Transition metals, in particular, offer unique catalytic cycles that enable novel and powerful transformations.

Transition Metal-Catalyzed Amine Synthesis, including Rhodium-Catalyzed Asymmetric Approaches

Transition-metal catalysis has become a cornerstone for the construction of complex aliphatic amines from simple feedstocks. acs.org Catalytic systems based on palladium, rhodium, iridium, and copper have been developed for reactions such as hydroamination, which involves the direct addition of an N-H bond across a C=C double bond. acs.orgrsc.org These methods are highly atom-economical.

Rhodium catalysts have proven particularly versatile, especially in asymmetric synthesis. acs.org Rhodium-catalyzed asymmetric hydroamination of allylamines can produce enantioenriched 1,2-diamines with excellent yields and enantioselectivities. nih.govnih.govacs.org Similarly, rhodium-catalyzed reductive amination provides a general route for the one-pot synthesis of chiral γ-branched amines. researchgate.net These asymmetric approaches are critical in medicinal chemistry, where the chirality of amine-containing molecules is often crucial for their biological activity. rsc.org The development of modular and highly tunable phosphine-phosphoramidite ligands has been instrumental in achieving high levels of stereocontrol in these rhodium-catalyzed transformations. acs.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Rh/[MeO-BIPHEP] | Allylamine | Morpholine | 1,2-Diamine | 95 | 98.2:1.8 er |

| Rh/[MeO-BIPHEP] | Allylamine | N-Methylbenzylamine | 1,2-Diamine | 69 | 94.3:5.7 er |

| Rh/Phosphoramidite-phosphine | α-Ketoester | 1,2-Phenylenediamine | 3,4-Dihydroquinoxalinone | 95 | 99 |

| Mn-PNP Pincer Complex | Aniline | Benzyl alcohol | N-Benzylaniline | 92 | N/A |

| Mn-PNP Pincer Complex | 4-Methoxyaniline | Benzyl alcohol | N-Benzyl-4-methoxyaniline | 95 | N/A |

Chemo- and Regioselective C-H Functionalization for Amine Derivatization

Direct C-H functionalization has emerged as a powerful strategy for streamlining synthesis by converting ubiquitous C-H bonds into C-N bonds, thus avoiding the need for pre-functionalized starting materials. acs.orgacs.org This approach offers significant advantages in terms of step- and atom-economy.

A central challenge in C-H functionalization is controlling regioselectivity—that is, selecting which of the many C-H bonds in a complex molecule will react. acs.org This is often achieved through the use of directing groups that position a metal catalyst near a specific C-H bond. However, recent advances have focused on catalyst-controlled C-H functionalization, where the inherent properties of the catalyst dictate the site of reaction. acs.org For instance, dirhodium catalysts have been designed to achieve high site-selectivity and enantioselectivity in C-H amination reactions. acs.org The radical-mediated C-H functionalization of amines via hydrogen atom transfer (HAT) has also become a powerful tool, with ligand-controlled copper catalysis enabling regiodivergent cyanation at different positions of N-alkyl groups. researchgate.net Chemo-enzymatic platforms that combine the high selectivity of enzymes with the broad scope of chemical catalysis are also being developed to achieve regioselective C-H functionalization in aqueous environments. nih.govnih.gov

| Method | Catalyst | Functionalization | Key Feature |

| C-H Amination | Dirhodium Complexes | C(sp³)-H to C-N | High site-selectivity and enantioselectivity |

| C-H Cyanation | Copper/Ligand | α'/β-C-H to C-CN | Ligand-controlled regiodivergence |

| Chemo-enzymatic | Halogenase/Pd catalyst | C-H Halogenation/Heck Coupling | Regioselective functionalization in water |

Sustainable and Environmentally Conscious Amine Synthesis

The growing emphasis on sustainable manufacturing has spurred the development of environmentally friendly methods for amine synthesis. These approaches, rooted in the principles of green chemistry, aim to reduce waste, minimize energy consumption, and utilize renewable resources. Key advancements in this area include the use of biocatalysts for amination and amide formation, as well as the implementation of solvent-free and waste-minimizing synthetic protocols.

Advancements in Biocatalytic Amination: Enzymatic Reductive Amination and Amide Formation

Biocatalysis has emerged as a powerful tool for the synthesis of amines, offering high selectivity and mild reaction conditions. Enzymes such as amine dehydrogenases, transaminases, and lipases are increasingly being employed to produce complex amine architectures, including structures analogous to 5-(diisobutylamino)amylamine.

Enzymatic Reductive Amination:

Reductive amination, the conversion of a carbonyl group to an amine, is a fundamental transformation in organic synthesis. wikipedia.org Biocatalytic reductive amination utilizes enzymes to achieve this conversion with high efficiency and stereoselectivity. rsc.org Amine dehydrogenases (AmDHs) and transaminases (TAs) are the primary enzymes employed for this purpose. nih.gov

A plausible biocatalytic route to 5-(diisobutylamino)amylamine could involve the reductive amination of a suitable precursor aldehyde, such as 5-(diisobutylamino)pentanal. This reaction would be catalyzed by an amine dehydrogenase or a transaminase, using an amine donor like ammonia (B1221849) or an amino acid. The use of whole-cell biocatalysts, for instance, engineered Escherichia coli, can facilitate cofactor regeneration, making the process more economically viable. nih.gov

The substrate scope of these enzymes is a critical factor. While many studies focus on the synthesis of primary amines from ketones or aldehydes, the synthesis of secondary and tertiary amines is also achievable. acs.org For a bulky substrate like 5-(diisobutylamino)pentanal, enzyme engineering and screening of diverse microbial sources would be crucial to identify a biocatalyst with the desired activity and substrate specificity.

Recent research has demonstrated the successful biocatalytic synthesis of various long-chain diamines from renewable resources, paving the way for the sustainable production of compounds like 5-(diisobutylamino)amylamine. alderbioinsights.co.ukasm.org For example, microbial fermentation has been successfully employed for the commercial production of 1,5-diaminopentane (cadaverine), a structural analog of the backbone of the target molecule. nih.gov

| Enzyme | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Transaminase (TA) | 1,12-dodecanedial | 1,12-diaminododecane | >95 | nih.gov |

| Amine Dehydrogenase (AmDH) | 5-oxopentanoic acid | 5-aminopentanoic acid | >99 | rsc.org |

| Transaminase (TA) from Chromobacterium violaceum | Adipic acid dialdehyde | 1,6-hexamethylenediamine | ~85 | nih.gov |

Enzymatic Amide Formation:

Lipases are a class of enzymes that can catalyze the formation of amide bonds under mild conditions, offering a green alternative to traditional chemical methods that often require harsh reagents and generate significant waste. researchgate.netnih.govmdpi.com The synthesis of an amide bond is a key step in the potential derivatization of diamines like 5-(diisobutylamino)amylamine.

Lipase-catalyzed amidation can be achieved through the aminolysis of esters or the direct condensation of carboxylic acids and amines. The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. nih.gov

For a molecule like 5-(diisobutylamino)amylamine, with two distinct amine functionalities, regioselective acylation could be achieved using lipases. The less sterically hindered primary amine would likely be the preferred site of acylation, allowing for the synthesis of mono-acylated derivatives. This enzymatic approach avoids the need for protecting groups, simplifying the synthetic route and reducing waste. nih.gov

| Lipase | Acyl Donor | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Ethyl acetate | Furfurylamine | N-acetylfurfurylamine | >99 | nih.gov |

| Novozym 435 | Capric acid | Phenylglycinol | N-caproylphenylglycinol | 89.4 | nih.gov |

| Novozym 435 | 1,3-diketones | Anilines | N-acylanilides | up to 96.2 | mdpi.com |

Green Chemistry Principles Applied to Solvent-Free and Waste-Minimizing Amine Synthesis

Adherence to the principles of green chemistry is paramount in the development of sustainable synthetic methodologies. rsc.org For amine synthesis, this translates to the use of safer solvents (or the elimination of solvents altogether), the reduction of byproducts, and the implementation of processes that maximize atom economy.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. organic-chemistry.org These reactions can be promoted by various means, including microwave irradiation or ball milling, which provide the necessary energy for the transformation to occur.

The synthesis of imines, key intermediates in reductive amination, can be efficiently carried out under solvent-free conditions. semanticscholar.org For instance, the reaction of aldehydes and amines can be achieved by simple mixing and heating, often with high yields and purity. nih.gov Microwave-assisted solvent-free synthesis has been shown to be a rapid and efficient method for the preparation of N-substituted aldimines, precursors to secondary amines. sci-hub.se This approach could be adapted for the synthesis of an imine precursor to 5-(diisobutylamino)amylamine, followed by a green reduction step.

Waste-Minimizing Amine Synthesis:

Waste minimization in amine synthesis can be achieved through several strategies, including the use of catalytic processes, the implementation of one-pot reactions, and the recycling of reagents and catalysts. researchgate.net

Catalytic reductive amination, for example, is inherently a waste-minimizing process as it combines two reaction steps (imine formation and reduction) into a single transformation, often with high atom economy. organic-chemistry.org The use of heterogeneous catalysts further simplifies product purification and allows for catalyst recycling.

The development of closed-loop manufacturing systems, where waste streams are recycled and reused, is a key goal in industrial chemical synthesis. thermofisher.com In the context of amine production, this could involve the recycling of solvents, the recovery and reuse of catalysts, and the conversion of byproducts into valuable materials. By designing synthetic routes with waste minimization in mind from the outset, the environmental impact of amine production can be significantly reduced.

In Depth Mechanistic Studies of Amine Reactivity and Formation Pathways

Elucidation of Reaction Mechanisms in the Synthesis of Tertiary Amines

The synthesis of tertiary amines, including structures like 5-(Diisobutylamino)amylamine, can be achieved through various methods, most notably the sequential alkylation of amines or reductive amination. chemistrystudent.comopenstax.org Reductive amination, in particular, is a powerful method that involves the reaction of a secondary amine with a carbonyl compound to form an enamine or iminium ion, which is then reduced. openstax.orgyoutube.com

The pathways for tertiary amine synthesis are often complex, proceeding through short-lived, reactive intermediates. The identification and characterization of these species are paramount to fully understanding the reaction mechanism. A combination of computational modeling and direct experimental observation provides the most comprehensive picture.

Computational Approaches: Density Functional Theory (DFT) calculations have become an invaluable tool for mapping reaction energy profiles and characterizing the structure of transient species. For example, in reactions involving amines and formaldehyde to form complex networks, computational studies have shown that water can promote the reaction by stabilizing key intermediates. researchgate.net These models can predict the transition state energies and geometries, offering insights that are difficult to obtain experimentally. researchgate.netacs.org

Experimental Approaches: Spectroscopic techniques are the primary experimental methods for detecting intermediates. In the synthesis of tertiary amines via reductive amination, the formation of an intermediate iminium ion is a key step. youtube.com While often too reactive to isolate, its presence can be inferred through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. pressbooks.pub For more stable intermediates, such as the enamine formed from a secondary amine and a carbonyl compound, direct spectroscopic characterization is often possible. youtube.com

A general platform for synthesizing primary α-tertiary amines utilizes a quinone-mediated process that proceeds through a reactive ketimine intermediate. nih.govchemrxiv.orgrsc.org This intermediate can be intercepted by various nucleophiles, demonstrating a tangible method for its characterization and synthetic utility. nih.gov

Table 1: Methods for Characterizing Reaction Intermediates in Amine Synthesis

| Method | Type | Information Provided | Example Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Transition state structures, reaction energy profiles, intermediate stability. | Rationalizing stereoselectivity in amine synthesis by modeling transition states. acs.org |

| Nuclear Magnetic Resonance (NMR) | Experimental | Structural information of stable intermediates, monitoring reaction progress. | Identifying enamine intermediates. youtube.com |

| Infrared (IR) Spectroscopy | Experimental | Identification of functional groups (e.g., C=N in imines). | Detecting the formation of imine or enamine intermediates. pressbooks.pub |

Kinetic studies provide quantitative data on reaction rates, which is essential for delineating reaction pathways and understanding the influence of various parameters. The rate of formation of tertiary amines can be monitored under different concentrations of reactants and catalysts to determine the rate law, which in turn provides clues about the rate-determining step of the mechanism. For instance, kinetic analyses have been crucial in studying the N-oxidation of tertiary amines, allowing for process intensification from batch to continuous flow reactors. researchgate.net

Spectroscopic probes, such as UV-Vis and fluorescence spectroscopy, can be used to monitor the concentration of species that absorb or emit light. In photoredox catalysis involving amines, time-resolved spectroscopy can track the lifetime and fate of excited-state catalysts and amine radical cation intermediates. acs.orgnih.gov

Mechanistic Insights into Oxidation Reactions of Tertiary Amines

Tertiary amines are susceptible to oxidation, particularly at the carbon atom alpha to the nitrogen (the α-C-H position). This reactivity is exploited in various synthetic transformations and is also relevant in metabolic pathways.

Iron-based catalysts have emerged as effective systems for the α-C-H oxidation of tertiary amines to yield products like amides or dealkylated amines. chemrxiv.orgchemrxiv.orgnih.gov Detailed mechanistic investigations of these systems have revealed significant divergences from classical free-radical pathways.

Studies employing a combination of initial rate kinetics, kinetic isotope effect (KIE) studies, Hammett plots, and EPR spectroscopy have shed light on the catalytic cycle. chemrxiv.orgchemrxiv.org The data suggest that the reaction does not proceed via a simple Fenton-type, free-radical mechanism. Instead, a non-classical pathway is supported where the amine substrate coordinates to the iron center before the rate-determining C-H abstraction step. chemrxiv.orgchemrxiv.org

Two primary mechanistic pathways have been proposed for the C-H cleavage step:

Fe(IV)-oxo Pathway: The active oxidant is a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the substrate in a radical rebound fashion. chemrxiv.orgchemrxiv.org

Fe(II) 2-Electron Pathway: The C-H bond is cleaved at an iron(II) intermediate that has the oxidant bound to it, proceeding through a concerted mechanism. chemrxiv.orgchemrxiv.org

DFT calculations often suggest the Fe(IV)-oxo mechanism is the preferred route. researchgate.net Catalyst activation itself may follow a radical pathway, but the key substrate oxidation step is catalyst-controlled, inducing selectivity for α-C-H functionalization. chemrxiv.org

Table 2: Comparison of Proposed Mechanisms in Fe-Catalyzed Amine Oxidation

| Feature | Fe(IV)-oxo Pathway | Fe(II) 2-Electron Pathway | Classical Free Radical Pathway |

|---|---|---|---|

| Active Oxidant | High-valent Fe(IV)=O species | Fe(II)-oxidant complex | Diffused, free radicals (e.g., •OH) |

| Substrate Interaction | Coordinated to Fe center | Coordinated to Fe center | Non-specific attack |

| Rate-Determining Step | C-H abstraction by Fe(IV)=O | Concerted C-H cleavage | Generation of free radicals |

| Selectivity | High for α-C-H position | High for α-C-H position | Low, mixture of products |

The oxidation of tertiary amines can be initiated by single-electron transfer (SET) to form a tertiary amine radical cation. This intermediate is a pivotal branch point for subsequent reactions. The reactivity of these radical cations, often generated using photoredox catalysis, is complex and can lead to different products. acs.org

Following the formation of the amine radical cation, two main pathways can lead to a synthetically useful α-amino radical:

Deprotonation: A base can abstract a proton from the α-carbon, a process made favorable by the increased acidity of the α-C-H bond in the radical cation. acs.org

Hydrogen Atom Transfer (HAT): A suitable acceptor can abstract a hydrogen atom from the α-position. nih.gov

The resulting α-amino radical is a strongly reducing species that can be further oxidized to an electrophilic iminium ion, which can then be trapped by nucleophiles. acs.orgnih.gov Alternatively, the reaction can proceed through more concerted mechanisms where bond-breaking and bond-forming occur in a single step, avoiding discrete radical intermediates. The distinction between stepwise radical pathways and concerted pathways is a key area of mechanistic investigation in amine oxidation. researchgate.net

Stereochemical Control and Regioselectivity in Amine Transformations

When transformations occur at or near a stereocenter, controlling the stereochemical outcome is a significant synthetic challenge. Likewise, for molecules with multiple reactive sites, such as 5-(Diisobutylamino)amylamine which has several different C-H bonds, achieving regioselectivity is crucial.

In the synthesis of chiral amines, stereochemical control can be achieved by using chiral starting materials, auxiliaries, or catalysts. For instance, the diastereoselective reduction of chiral sulfinyl ketimines using a zirconium hydride has been shown to produce chiral amines with high stereoselectivity. acs.org Computational studies of this reaction supported a cyclic half-chair transition state, where steric interactions between the catalyst's ligands and the substrate's substituents dictate the facial selectivity of the hydride attack. acs.org

Regioselectivity in C-H functionalization reactions is often directed by the catalyst. In the iron-catalyzed oxidation of tertiary amines, the preference for the α-C-H position is a result of the amine coordinating to the metal center, which positions the α-protons for abstraction by the active oxidant. chemrxiv.orgchemrxiv.org In molybdenum-catalyzed asymmetric allylic alkylation reactions, the choice of ligand has been shown to be critical in controlling both regio- and enantioselectivity. acs.org These catalyst-controlled reactions provide a powerful method for achieving selectivity that would be difficult to attain through substrate control alone.

Computational and Theoretical Frameworks for Amine Chemistry

Application of Density Functional Theory (DFT) in Understanding Amine Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of amine compounds. researchgate.netals-journal.comnih.gov By calculating electron density, DFT can accurately predict a range of molecular properties, from geometries to reaction energetics, providing deep insights into the behavior of complex amines like 5-(diisobutylamino)amylamine. nih.govmdpi.com

Prediction of Energetic Landscapes and Transition States for Amine Synthesis

DFT calculations are instrumental in mapping the potential energy surfaces for chemical reactions, including the synthesis of amines. nih.gov This involves identifying the structures of reactants, products, and crucial transition states, as well as calculating their relative energies. For a molecule like 5-(diisobutylamino)amylamine, synthetic routes likely involve nucleophilic substitution or reductive amination.

DFT can model these pathways to predict activation energies (ΔG‡). For instance, in a hypothetical synthesis via reductive amination of 5-aminopentanal (B1222117) with diisobutylamine, DFT could calculate the energy barriers for the formation of the intermediate hemiaminal, its dehydration to an enamine/iminium ion, and the final reduction step. These calculations help in determining the rate-limiting step and optimizing reaction conditions. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Barriers for Amine Synthesis Pathways

| Reaction Step | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Description |

|---|---|---|---|

| N-Alkylation | SN2 reaction of 1,5-diaminopentane with isobutyl halide | 22-28 | Models the direct alkylation of the primary amine. The barrier can be high due to multiple alkylation steps. |

| Reductive Amination | Reaction of 5-aminopentanal with diisobutylamine | 15-20 | Involves iminium ion formation and subsequent reduction. Often more efficient with lower overall energy barriers. |

Theoretical Quantification of Molecular Basicity and Nucleophilicity in Amine Systems

The basicity of an amine is defined by the stability of its conjugate acid, a property readily quantifiable by DFT through the calculation of proton affinities (PA) or pKa values. nih.govnih.gov For 5-(diisobutylamino)amylamine, two sites are available for protonation: the primary amine (-NH2) and the tertiary amine (-N(iBu)2).

DFT calculations, often combined with a continuum solvation model, predict that the tertiary amine will be the more basic site. nih.govresearchgate.net This is due to the electron-donating inductive effect of the two isobutyl groups, which stabilize the positive charge of the resulting ammonium (B1175870) ion. The primary amine, being less substituted, is consequently less basic.

Nucleophilicity, while correlated with basicity, is also heavily influenced by sterics. masterorganicchemistry.com The bulky diisobutyl groups create significant steric hindrance around the tertiary nitrogen, reducing its ability to act as a nucleophile despite its higher basicity. masterorganicchemistry.com In contrast, the primary amine is sterically accessible. DFT can model the transition states of nucleophilic attack reactions, and the calculated energy barriers would likely show that the primary amine is the more kinetically favored nucleophile. masterorganicchemistry.com

Advanced Computational Modeling for Substituted Amine Systems

Beyond standard DFT, advanced computational models are employed to dissect the complex interplay of conformational flexibility and electronic effects that govern the behavior of substituted amines.

Conformational Analysis and Stereoelectronic Effects in Branched Amines

Stereoelectronic effects are also critical. For the diisobutylamino group, the orientation of the nitrogen lone pair is key. The bulky isobutyl groups will restrict rotation around the C-N bonds, favoring conformations that minimize steric clash. mdpi.com This conformational preference, in turn, affects the accessibility of the nitrogen's lone pair, influencing its reactivity and basicity. researchgate.netlifechemicals.com

Predictive Modeling of Reactivity and Selectivity in Diisobutylamino Moieties

Predictive models, which can be powered by quantum mechanics or machine learning trained on quantum data, are used to forecast chemical reactivity. nih.govresearchgate.netnih.gov For the diisobutylamino moiety, these models would predict its behavior in various chemical environments. For example, the tertiary amine's lone pair, while sterically hindered, can still participate in reactions with small electrophiles like protons. However, for reactions involving larger substrates, the steric hindrance would be predicted to significantly slow the reaction rate, leading to selectivity for the less-hindered primary amine.

Frontier Molecular Orbital (FMO) theory, a concept within DFT, helps explain this selectivity. The Highest Occupied Molecular Orbital (HOMO) indicates the site of nucleophilic attack. In 5-(diisobutylamino)amylamine, the HOMO is expected to have significant density on both nitrogen atoms. However, steric factors not fully captured by HOMO localization alone will dictate the actual site of reaction with bulky electrophiles. mdpi.com

Table 2: Predicted Reactivity Parameters for Nitrogen Centers

| Nitrogen Center | Predicted Basicity (pKa of Conjugate Acid) | Relative Nucleophilicity (Kinetic) | Key Influencing Factor |

|---|---|---|---|

| Primary Amine (-NH2) | ~10.5 | High | Low steric hindrance |

| Tertiary Amine (-N(iBu)2) | ~11.2 | Low | High steric hindrance from isobutyl groups |

Validation of Mechanistic Hypotheses via Quantum Chemical Calculations

Quantum chemical calculations are essential for validating or refuting proposed reaction mechanisms. arxiv.orgnih.govnih.gov If a reaction involving 5-(diisobutylamino)amylamine yields an unexpected product, computational modeling can be used to explore different mechanistic possibilities.

For example, if the compound were to undergo an intramolecular cyclization, quantum calculations could determine the feasibility of this pathway. By calculating the energy barrier for the primary amine to attack one of the electrophilic carbon atoms of an activated isobutyl group, chemists can assess whether such a reaction is kinetically plausible under the experimental conditions. Comparing the calculated activation energies of competing pathways (e.g., intermolecular vs. intramolecular reactions) can explain observed product ratios and provide a detailed, molecular-level understanding of the reaction mechanism. arxiv.orgnih.gov

Cutting Edge Analytical Methodologies for Structural and Mechanistic Elucidation of Amine Compounds

Advanced Spectroscopic Techniques for Comprehensive Amine Characterization

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(Diisobutylamino)amylamine, ¹H and ¹³C NMR would be the primary experiments to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Diisobutylamino)amylamine would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. Protons closer to the electron-withdrawing nitrogen atoms would appear at a higher chemical shift (downfield).

-NH₂ Protons: The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Methylene (B1212753) Protons (-CH₂-): The protons on the carbons adjacent to the nitrogen atoms (α-protons) would be shifted downfield compared to the other methylene protons in the amyl chain. Protons on the β and γ carbons would appear at progressively lower chemical shifts (upfield).

Isobutyl Protons: The isobutyl groups would show a characteristic pattern: a doublet for the six methyl protons (-CH₃), a multiplet for the methine proton (-CH-), and a doublet for the methylene protons (-CH₂-) adjacent to the tertiary nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Similar to ¹H NMR, carbons bonded to nitrogen atoms are deshielded and appear at higher chemical shifts. researchgate.net The spectral window for ¹³C NMR is much wider than for ¹H NMR, typically ranging from 0 to 220 ppm. rsc.org

Predicted NMR Data for 5-(Diisobutylamino)amylamine

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H₂N-CH ₂- | ~2.7 | ~42 |

| -CH ₂-CH₂-NH₂ | ~1.5 | ~32 |

| -CH₂-CH ₂-CH₂- | ~1.3 | ~24 |

| >N-CH₂-CH ₂- | ~1.4 | ~27 |

| >N-CH ₂-CH₂- | ~2.4 | ~58 |

| >N-CH ₂(CH₃)₂ | ~2.2 (d) | ~60 |

| -CH (CH₃)₂ | ~1.8 (m) | ~28 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 5-(Diisobutylamino)amylamine (C₁₁H₂₆N₂), the nominal molecular weight is 186 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula.

Electron ionization (EI) is a common technique that leads to the fragmentation of the molecule. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.gov

Expected Fragmentation Pattern for 5-(Diisobutylamino)amylamine:

Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the intact molecule. For aliphatic amines, this peak may be weak or absent in EI-MS.

Alpha-Cleavage at the Diisobutylamino Group: Cleavage of the C-C bond adjacent to the tertiary nitrogen would be a dominant fragmentation pathway. This would lead to the formation of a stable iminium ion. The most prominent fragment would likely be from the loss of a propyl radical, resulting in a peak at m/z = 143, or the loss of an isobutyl radical, giving a peak at m/z = 129. A major peak is expected at m/z 86, corresponding to the [CH₂=N(isobutyl)]⁺ ion. nih.gov

Alpha-Cleavage at the Primary Amine Group: Cleavage of the C-C bond adjacent to the primary amine would result in a characteristic iminium ion at m/z = 30 ([CH₂=NH₂]⁺).

Loss of Ammonia (B1221849): A peak corresponding to [M-17]⁺ may be observed due to the loss of the terminal NH₃ group.

Table of Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 186 | [C₁₁H₂₆N₂]⁺ | Molecular Ion |

| 143 | [M - C₃H₇]⁺ | Alpha-cleavage at isobutyl group |

| 129 | [M - C₄H₉]⁺ | Alpha-cleavage at isobutyl group |

| 86 | [C₅H₁₂N]⁺ | Iminium ion from diisobutylamino group |

Chromatographic Separations for Isolation and Purity Assessment of Complex Amines

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of amines.

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For amines like 5-(Diisobutylamino)amylamine, which lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. nih.gov Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorescent tag.

Analytical HPLC: This is used to determine the purity of a sample and to quantify the amount of the compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an amine modifier like triethylamine (B128534) to improve peak shape.

Preparative HPLC: This technique is used to isolate and purify larger quantities of the compound. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used.

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Aliphatic amines can be challenging to analyze by GC due to their basicity, which can lead to poor peak shape and column adsorption. google.com To overcome this, specialized columns with a basic deactivation, such as a CP-Volamine column, are often employed. google.com

For the analysis of 5-(Diisobutylamino)amylamine, the sample would be injected into the heated inlet of the gas chromatograph, where it would be vaporized. The volatile components are then separated on the chromatographic column based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation pattern, as discussed in the MS section.

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and stereochemistry.

To perform X-ray crystallography on 5-(Diisobutylamino)amylamine, it would first need to be crystallized. As it is a liquid at room temperature, it would likely need to be converted into a salt, for example, by reacting it with an acid like hydrochloric acid to form the hydrochloride salt. nih.gov This often facilitates the formation of high-quality single crystals suitable for X-ray diffraction analysis.

The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, providing a definitive three-dimensional structure of the compound.

Diversified Research Applications of 5 Diisobutylamino Amylamine and Cognate Amine Structures

Leveraging Substituted Amines as Scaffolds in Medicinal Chemistry Research and Drug Discovery

Amine functional groups are among the most common structures found in medicines, with over 40% of drugs and drug candidates containing them. illinois.edu Tertiary amines, in particular, are present in 60% of these amine-containing pharmaceuticals. illinois.edu The prevalence of amines, including complex diamine structures, stems from their ability to act as versatile scaffolds for creating a vast array of molecules with therapeutic potential. ncert.nic.in

Substituted diamines are crucial building blocks in medicinal chemistry. nih.gov Conformationally restricted diamines, for instance, provide rigid backbones that allow for the precise spatial arrangement of functional groups, which can lead to a decrease in the entropy of binding to a biological target and potentially increase potency. lifechemicals.com The structural motif of vicinal (1,2-)diamines is frequently found in biologically active molecules and is a key component in ligands for catalytic processes. nih.govnih.gov The ability to synthesize a wide range of unsymmetrical vicinal diamines through methods like rhodium-catalyzed hydroamination of allylic amines has expanded the toolkit for drug discovery. nih.gov

Examples of commercially available drugs that incorporate substituted conformationally restricted diamine fragments highlight their importance in the pharmaceutical landscape. lifechemicals.com The development of novel chemical reactions, such as carbon-hydrogen amination cross-coupling, provides simpler and more rapid ways to synthesize tertiary amines, which could significantly accelerate the discovery of new medicinal compounds. illinois.edueuropeanpharmaceuticalreview.com

| Drug Class | Amine Type Often Incorporated | Therapeutic Application | Significance of Amine Group |

|---|---|---|---|

| Antihistamines | Tertiary Amine | Allergy treatment | Key for receptor binding and biological activity. ncert.nic.in |

| Antibiotics | Primary, Secondary, or Tertiary Amine | Bacterial infection treatment | Enhances interaction with bacterial enzymes or cell walls. |

| Opioid Analgesics | Tertiary Amine | Pain management | Essential for interaction with opioid receptors. illinois.edu |

| Anticancer Drugs | Various Amine Structures | Chemotherapy | Crucial for the mechanism of action in drugs like tamoxifen. acs.orgnih.gov |

Integration of Amine Derivatives in Advanced Materials Science

The reactivity and structural versatility of amines make them indispensable in the creation of advanced materials with tailored properties. Diamines, such as the structural class of 5-(diisobutylamino)amylamine, are particularly important as monomers and cross-linking agents.

Design and Synthesis of Amine-Functionalized Polymers and Catalysts

Amine-functionalized polymers are a significant class of materials with wide-ranging applications. doi.org The synthesis of these polymers can be challenging; for example, simple amine monomers like vinylamine (B613835) are unstable. google.com Therefore, strategies often involve the polymerization of functionalized monomers or the post-polymerization modification of existing polymer backbones. google.comacs.org

Diamines are fundamental monomers for producing important polymers like polyamides, polyimides, and polyureas. wikipedia.orgnih.gov For example, the condensation reaction between a diamine and a dicarboxylic acid is a standard method for synthesizing polyamides, such as various types of nylon. nih.govd-nb.info Researchers are exploring catalytic, atom-economical routes for polyamide synthesis, such as the direct dehydrogenation of diols and diamines, which presents a cleaner alternative to conventional methods. nih.gov

Tertiary amines can also act as catalysts in polymerization processes. They have been shown to have a catalytic effect on the ring-opening polymerization of benzoxazines, for instance. mdpi.com In some systems, amines can also serve as co-initiators or activators for controlled polymer synthesis. vot.plresearchgate.net

| Synthesis Strategy | Description | Example Monomers/Polymers | Reference |

|---|---|---|---|

| Direct Polymerization of Amine-Containing Monomers | Polymerizing monomers that already contain one or more amine groups. | Diamines (e.g., 1,6-diaminohexane) for polyamides. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Post-Polymerization Modification | Introducing amine functionalities to a pre-existing polymer chain through chemical reactions. | Modification of poly(acryloyl chloride) with polyamines. | google.com |

| Ring-Opening Metathesis Polymerization (ROMP) | Using ROMP to polymerize cyclic olefins containing amine functionalities. | Amine-functionalized cycloolefins. acs.org | acs.org |

| Step-Growth Polymerization | Stepwise reaction between functional groups of monomers, often involving diamines. | Synthesis of polyesters and polyurethanes. researchgate.net | researchgate.net |

Exploration in Sensor Technologies and Functional Materials

The basic and nucleophilic nature of the amine functional group makes it highly useful in the development of chemical sensors and other functional materials. Amine-functionalized materials can interact with a variety of analytes, leading to detectable changes in their physical or chemical properties.

Amine derivatives are integral to sensors for detecting a range of substances, including other amines, pH changes, and metal ions. rsc.org For example, materials containing amine groups can be used to detect volatile amines, which are often indicators of food spoilage. acs.org The sensing mechanism can involve changes in color (colorimetric) or fluorescence upon interaction with the analyte. rsc.orgresearchgate.net Porphyrin/TiO2 composite thin films, for instance, can be used for the optical gas sensing of ammonia (B1221849) and amines, where the sensing mechanism relies on the deprotonation of a previously protonated porphyrin by the basic amine analyte. mdpi.com

Beyond sensors, amine functionalities are incorporated into materials to impart specific properties. For example, amine-functionalized polymers can exhibit adhesive and self-healing properties, driven by hydrogen-bonding networks. acs.org The incorporation of amine groups can also be used to tune the properties of hydrogels for applications like signal-triggered drug release. chemrxiv.org

Role of Tertiary Amines in Enabling Novel Chemical Transformations and Photochemistry

Tertiary amines, like the diisobutylamino group in 5-(diisobutylamino)amylamine, are a cornerstone of modern organic synthesis, acting as catalysts, reagents, and key intermediates. Their lone pair of electrons makes them nucleophilic and basic, allowing them to participate in a wide variety of chemical reactions. fiveable.mefiveable.me

In organic synthesis, tertiary amines are frequently used as non-nucleophilic bases and as catalysts for reactions like acylation and alkylation. fiveable.me They can react with various compounds, such as arylketenes, to form zwitterionic intermediates that can then undergo further transformations. acs.org The steric hindrance provided by the alkyl groups on the nitrogen atom can influence the reactivity and selectivity of these transformations, which is a key aspect in designing specific synthetic routes. fiveable.me

The field of photochemistry has particularly benefited from the unique properties of tertiary amines. They can be involved in photochemical processes in several ways. For example, they can be linked to photoremovable protecting groups, allowing for their release upon exposure to light, a technique used to study cellular physiology. acs.orgnih.gov In such systems, the photorelease of tertiary amines can be extremely fast. acs.orgnih.gov

Furthermore, tertiary amines can participate in photochemical electron transfer reactions. When irradiated, often in the presence of a sensitizer (B1316253) like an inorganic semiconductor, tertiary amines can donate an electron to initiate radical chain reactions. rsc.org This principle is used for reactions like the radical addition of tertiary amines to electron-deficient alkenes. rsc.org This reactivity makes tertiary amines valuable in photoredox catalysis for generating useful intermediates, such as α-amino radicals, for carbon-carbon bond formation. researchgate.net

Q & A

Q. What are the critical safety considerations when handling 5-(Diisobutylamino)amylamine in laboratory settings?

Methodological Answer:

- Corrosivity and Flammability : 5-(Diisobutylamino)amylamine is corrosive and flammable. Use non-sparking tools, grounded equipment, and explosion-proof ventilation. Avoid contact with strong acids (e.g., HCl, H₂SO₄) and oxidizing agents (e.g., peroxides) to prevent violent reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for manipulations to minimize inhalation exposure .

- Emergency Protocols : Equip labs with eyewash stations and emergency showers. For spills, neutralize with dry lime or soda ash, and dispose via hazardous waste channels compliant with EPA/DEP regulations .

Q. How can researchers synthesize 5-(Diisobutylamino)amylamine with high purity?

Methodological Answer:

- Reagent Selection : Use diisobutylamine and 1,5-dibromopentane under controlled alkylation conditions. Optimize stoichiometry (e.g., 1:1.2 molar ratio) to minimize byproducts like tertiary amine impurities .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) due to the compound’s volatility. Confirm purity via GC-MS or NMR, monitoring for residual solvents (e.g., DCM) .

- Stability Testing : Store the compound in amber glass vials at –20°C under nitrogen to prevent degradation. Monitor for color changes (indicative of oxidation) during long-term storage .

Advanced Research Questions

Q. How can 5-(Diisobutylamino)amylamine be utilized as a derivatization agent in metabolomics studies?

Methodological Answer:

- Derivatization Protocol : React 5-(Diisobutylamino)amylamine with carboxylic acids (e.g., serum metabolites) at pH 8.5–9.5 using HATU or HOBt as coupling agents. Optimize reaction time (30–60 min at 60°C) to maximize yield .

- LC-MS/MS Analysis : Use reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor derivatives via MRM transitions (e.g., m/z 186 → 128 for glutamic acid derivatives) .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (e.g., Oasis HLB cartridges) to remove phospholipids that may ionize competitively in ESI+ mode .

Q. What experimental strategies resolve contradictions in the bioactivity of 5-(Diisobutylamino)amylamine derivatives across studies?

Methodological Answer:

- Batch-to-Batch Variability : Implement QC/QA checks via HPLC-UV (λ = 254 nm) to ensure consistent purity (>98%). Trace impurities (e.g., residual diisobutylamine) can skew bioassay results .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., NMDA receptors). Validate with SPR or ITC assays to reconcile discrepancies between computational and experimental data .

- Dose-Response Curves : Perform assays across a 4-log concentration range (1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to distinguish allosteric vs. orthosteric mechanisms .

Q. How can researchers design experiments to assess the environmental impact of 5-(Diisobutylamino)amylamine leakage?

Methodological Answer:

- Aquatic Toxicity Testing : Expose Daphnia magna to 0.1–10 mg/L of the compound for 48 hours. Measure LC₅₀ and compare to OECD guidelines. Use GC-ECD to quantify bioaccumulation in fish tissues .

- Degradation Studies : Simulate wastewater treatment via Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3. Track degradation intermediates (e.g., isobutylamine) via LC-HRMS and assess mineralization efficiency (>90% TOC removal target) .

- Regulatory Compliance : Cross-reference EPA ToxCast data and ECHA registrations to identify reporting thresholds. Submit findings to the EPA’s Computational Toxicology Dashboard for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.